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Executive Summary
Dioctyl azelate (DOZ), a diester of azelaic acid and 2-ethylhexanol, is primarily utilized as a

plasticizer in various industrial applications. This technical guide provides a comprehensive

overview of its toxicological profile, drawing from available studies to inform risk assessment

and guide future research. The compiled data indicate that dioctyl azelate exhibits low acute

toxicity via oral and dermal routes. It is classified as a minimal irritant to the skin and eyes.

Repeated dose studies in rodents have established a No-Observed-Adverse-Effect Level

(NOAEL), with effects at higher doses primarily related to decreased body weight gain and

minor organ weight changes. Genotoxicity assays, including the Ames test and in vitro

chromosomal aberration tests, have returned negative results. A combined repeated dose and

reproductive/developmental toxicity screening study suggests a low potential for reproductive

or developmental effects. However, a significant data gap exists regarding the carcinogenicity

of dioctyl azelate. Furthermore, specific mechanistic studies to elucidate the signaling

pathways involved in its toxicity are currently unavailable. This guide presents the available

quantitative data in structured tables, details the experimental protocols of key studies, and

provides visualizations of standard toxicological workflows.

Acute Toxicity
Dioctyl azelate demonstrates a low order of acute toxicity in animal studies.
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Oral Toxicity
An acute oral toxicity study conducted in rats, following OECD Guideline 401, established a

Lethal Dose 50 (LD50) of greater than 2000 mg/kg body weight for both sexes.[1] No

mortalities or significant signs of systemic toxicity were observed at this dose level.

Dermal and Eye Irritation
Studies on rabbits indicate that dioctyl azelate has a low potential for skin and eye irritation.

Skin Irritation: A study following OECD Guideline 404 in New Zealand White rabbits showed

that a single 4-hour, semi-occlusive application of dioctyl azelate produced very slight

erythema, which was fully reversible.[2] The Primary Irritation Index was calculated to be 0.3,

leading to a classification as a "mild irritant".[2]

Eye Irritation: An acute eye irritation study in rabbits, according to OECD Guideline 405,

resulted in minimal conjunctival irritation.[3] All signs of irritation resolved within 48 hours,

and no corneal or iridial effects were noted.[3]

Table 1: Summary of Acute Toxicity Data for Dioctyl Azelate

Endpoint Species Route Guideline Result Reference

Acute Oral

Toxicity
Rat Oral OECD 401

LD50 > 2000

mg/kg bw
[1]

Skin Irritation Rabbit Dermal OECD 404
Mild irritant

(PII = 0.3)
[2]

Eye Irritation Rabbit Ocular OECD 405
Minimal

irritant
[3]

Repeated Dose and Reproductive/Developmental
Toxicity
A combined repeated dose toxicity study with a reproduction/developmental toxicity screening

test (OECD Guideline 422) was conducted on dioctyl azelate in rats.[1]
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In this study, dioctyl azelate was administered by gavage to 13 animals per sex per dose

group at concentrations of 0, 100, 300, or 1000 mg/kg body weight per day.[1]

Repeated Dose Toxicity Findings
At the highest dose of 1000 mg/kg bw/day, a decrease in body weight gain was observed in

male rats, and an increase in liver weight was noted in both sexes.[1] Based on these findings,

the No-Observed-Adverse-Effect Level (NOAEL) for repeated dose toxicity was established at

300 mg/kg bw/day for both male and female rats.[1]

Reproductive and Developmental Toxicity Findings
The study also evaluated reproductive and developmental parameters. No adverse effects

were observed on reproductive performance, including mating, fertility, and gestation.[4]

Furthermore, there were no treatment-related changes in the number of implantations, pups, or

live births. Offspring body weight, external appearance, and necropsy findings were also

unaffected.[4] Consequently, the NOAEL for reproductive and developmental toxicity was

determined to be 1000 mg/kg bw/day.[4]

Table 2: Summary of Repeated Dose and Reproductive/Developmental Toxicity of Dioctyl
Azelate (OECD TG 422)
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Paramete
r

Species Route

Dose
Levels
(mg/kg
bw/day)

NOAEL
(mg/kg
bw/day)

Key
Findings
at LOAEL
(1000
mg/kg
bw/day)

Referenc
e

Repeated

Dose

Toxicity

Parental

Systemic

Toxicity

(Male)

Rat Gavage
0, 100,

300, 1000
300

Decreased

body

weight

gain,

increased

liver weight

[1]

Parental

Systemic

Toxicity

(Female)

Rat Gavage
0, 100,

300, 1000
300

Increased

liver weight
[1]

Reproducti

ve/Develop

mental

Toxicity

Reproducti

ve

Performan

ce

Rat Gavage
0, 100,

300, 1000
1000

No adverse

effects

observed

[4]

Developme

ntal

Toxicity

Rat Gavage
0, 100,

300, 1000
1000

No adverse

effects

observed

[4]

Genotoxicity
Available in vitro studies indicate that dioctyl azelate is not genotoxic.
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Bacterial Reverse Mutation Assay (Ames Test)
Dioctyl azelate was found to be non-mutagenic in a bacterial reverse mutation assay (Ames

test) conducted with and without metabolic activation.[1]

In Vitro Chromosomal Aberration Test
In an in vitro chromosomal aberration test using mammalian cells, dioctyl azelate did not

induce structural chromosomal aberrations, with or without metabolic activation.[1]

Table 3: Summary of Genotoxicity Data for Dioctyl Azelate

Assay Test System
Metabolic
Activation

Result Reference

Bacterial

Reverse

Mutation Assay

(Ames)

Salmonella

typhimurium

With and Without

S9
Negative [1]

In Vitro

Chromosomal

Aberration Test

Mammalian Cells
With and Without

S9
Negative [1]

Carcinogenicity
There is currently no available information on the carcinogenic potential of dioctyl azelate.[1]

Long-term carcinogenicity bioassays in rodents have not been reported in the publicly available

literature. This represents a significant data gap in the toxicological profile of this substance.

Experimental Protocols and Visualizations
Acute Oral Toxicity (Based on OECD Guideline 401)
This test provides information on health hazards likely to arise from a single oral exposure to a

substance.
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Observation (14 days)

Endpoint

Animal Selection
(e.g., Rats, one sex) Acclimatization Overnight Fasting Single Oral Gavage

(e.g., up to 2000 mg/kg)

Clinical Signs
(Mortality, Morbidity)

Body Weight Measurement
(Days 0, 7, 14)

Gross Necropsy LD50 Determination

Click to download full resolution via product page

Acute Oral Toxicity (OECD 401) Workflow

Combined Repeated Dose and
Reproductive/Developmental Toxicity Screening (Based
on OECD Guideline 422)
This screening test provides information on repeated dose toxicity and effects on reproductive

performance and offspring development.
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Combined Toxicity Screening (OECD 422) Workflow
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Potential Signaling Pathway (Hypothetical for Dialkyl
Esters)
While no specific signaling pathway has been elucidated for dioctyl azelate, other plasticizers

with similar structures, such as some phthalates, are known to be agonists of Peroxisome

Proliferator-Activated Receptor alpha (PPARα). Activation of PPARα can lead to peroxisome

proliferation and subsequent effects on lipid metabolism, primarily in the liver. It is plausible that

dioctyl azelate could interact with this pathway, although this has not been experimentally

confirmed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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